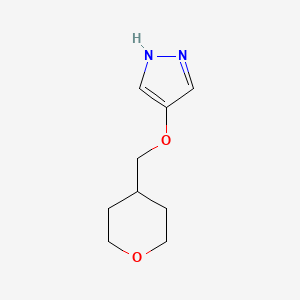
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a tetrahydro-2H-pyran-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-ylmethanol: This intermediate can be synthesized by the reduction of tetrahydro-2H-pyran-4-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Pd/C with hydrogen gas or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is known for its bioactivity, and the tetrahydropyran moiety can enhance the compound’s solubility and bioavailability. It may be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole in biological systems involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydropyran group may enhance the compound’s binding affinity and stability within the biological environment.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1H-pyrazole: Lacks the tetrahydropyran moiety, making it less soluble and potentially less bioavailable.
Tetrahydro-2H-pyran-4-ylmethanol: Lacks the pyrazole ring, thus not exhibiting the same bioactivity.
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is unique due to the combination of the bioactive pyrazole ring and the solubility-enhancing tetrahydropyran group. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(oxan-4-ylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C9H14N2O2/c1-3-12-4-2-8(1)7-13-9-5-10-11-6-9/h5-6,8H,1-4,7H2,(H,10,11) |
InChI Key |
FRTFGOKCFUMMEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


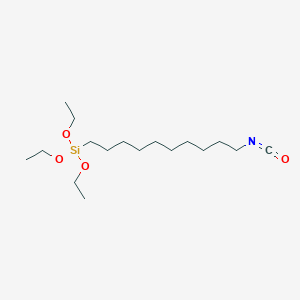
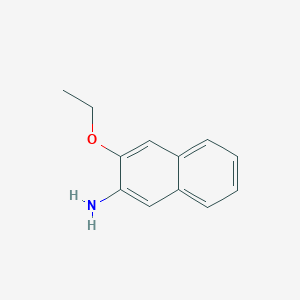


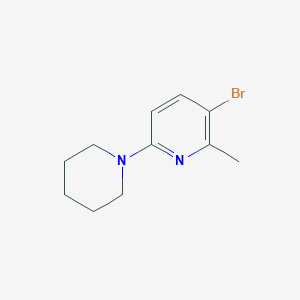
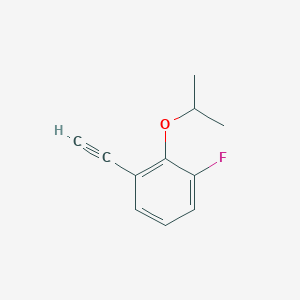

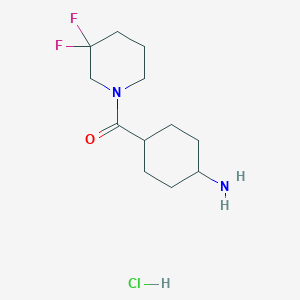




![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)

